![molecular formula C11H10ClNO B2746137 1-{2-Chloro-4-[(prop-2-yn-1-yl)amino]phenyl}ethan-1-one CAS No. 1797626-14-2](/img/structure/B2746137.png)
1-{2-Chloro-4-[(prop-2-yn-1-yl)amino]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of anilide . It contains a furan ring that is substituted at the 2-position with an anilide . The compound has a monoclinic crystal structure .
Synthesis Analysis
The synthesis of this compound involves reactions at the benzylic position, which are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway .Molecular Structure Analysis
The molecular structure of this compound is C12H8ClN3O . It has a monoclinic crystal structure with a = 19.2743 (18) Å, b = 7.3515 (7) Å, c = 17.8170 (16) Å, β = 112.593 (2)°, V = 2330.8 (4) Å 3, Z = 8 .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway .Physical And Chemical Properties Analysis
The compound has a monoclinic crystal structure . Its empirical formula is C12H8ClN3O . The molecular weight of the compound is not directly available from the search results.Mécanisme D'action
Propriétés
IUPAC Name |
1-[2-chloro-4-(prop-2-ynylamino)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-3-6-13-9-4-5-10(8(2)14)11(12)7-9/h1,4-5,7,13H,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTABAQFDXNNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)NCC#C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Chloro-4-[(prop-2-yn-1-yl)amino]phenyl}ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

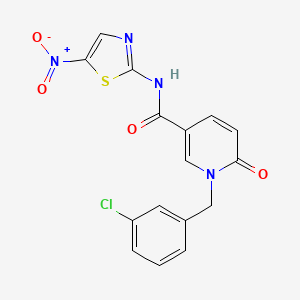
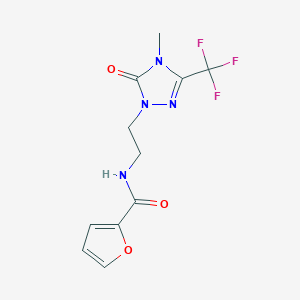
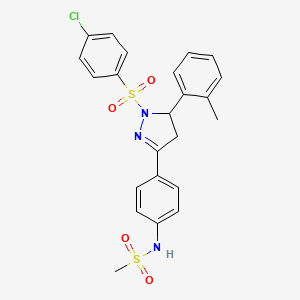
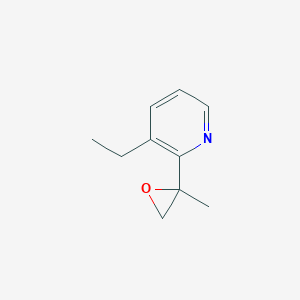
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2746063.png)

![2-cyclopentyl-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2746066.png)
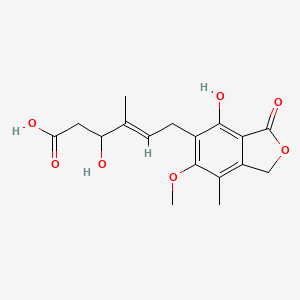

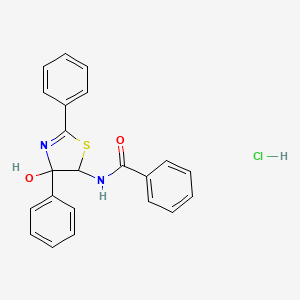
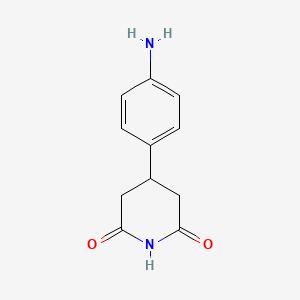
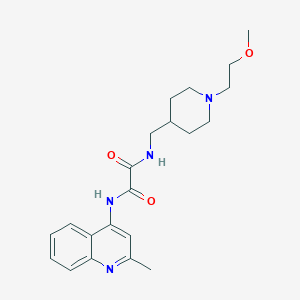

![1-[(4-methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2746077.png)